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Compound of Interest

Compound Name: (S)-2-Aminooctane

Cat. No.: B1588230 Get Quote

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (S)-2-Aminooctane. This guide is designed for

researchers, chemists, and drug development professionals who are leveraging this versatile

chiral amine to control stereochemistry in their synthetic routes. My goal is to move beyond

simple protocols and provide you with the causal logic behind experimental choices,

empowering you to troubleshoot effectively and optimize your reactions with confidence. The

information herein is synthesized from established chemical principles and field-proven insights

to ensure both accuracy and practical utility.

Quick Reference: Properties of (S)-2-Aminooctane
Before initiating any experiment, a firm grasp of the reagent's physical and chemical properties

is paramount. This data is crucial for procedural design, safety, and purification.
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Property Value Source(s)

CAS Number 34566-04-6 [1][2]

Molecular Formula C₈H₁₉N [1][3]

Molecular Weight 129.24 g/mol [1][3]

Appearance Colorless to light yellow liquid [4][5]

Boiling Point 163-165 °C (at 760 mmHg) [3]

Melting Point < -20 °C [3]

Density ~0.77 g/cm³ (at 25 °C) [3]

Flash Point 51 °C (123.8 °F) [6]

Optical Purity
Typically ≥99.0% enantiomeric

excess (ee)
[6]

Storage
2-8°C, under inert gas, protect

from light
[1][3]

Frequently Asked Questions (FAQs)
Here, we address foundational questions regarding the application of (S)-2-Aminooctane.

Q1: What is the primary role of (S)-2-Aminooctane in enhancing enantioselectivity?

(S)-2-Aminooctane is a chiral primary amine used principally as a chiral building block or

auxiliary.[3][7] Its stereogenic center allows it to induce chirality in a prochiral substrate. This is

typically achieved in two ways:

As a Chiral Auxiliary: The amine is temporarily attached to a substrate, forming a

diastereomeric intermediate. The inherent stereochemistry of the amine then directs a

subsequent reaction (e.g., alkylation or reduction) to occur on one face of the molecule over

the other.[7] After the new stereocenter is set, the auxiliary is cleaved, yielding the desired

enantiomerically enriched product.
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As a Resolving Agent: It can be reacted with a racemic mixture of a chiral acid. This forms a

pair of diastereomeric salts, which, unlike enantiomers, have different physical properties like

solubility.[8][9] This difference allows for their separation by fractional crystallization. After

separation, the acid is liberated from the salt, now in an enantiomerically pure form.

Q2: For which types of reactions is (S)-2-Aminooctane most effective?

It is highly effective in asymmetric synthesis, particularly for the synthesis of other chiral amines

and related compounds. A primary application is in the diastereoselective reduction of imines. A

prochiral ketone is first condensed with (S)-2-Aminooctane to form a chiral N-ketimine. The

steric environment created by the (S)-2-octyl group then guides a reducing agent to attack one

face of the C=N double bond preferentially, leading to a high diastereomeric excess in the

resulting secondary amine product.[10] It is also widely used in biocatalysis and as a ligand for

creating chiral materials.[7]

Q3: What are the critical safety considerations when handling (S)-2-Aminooctane?

(S)-2-Aminooctane is a hazardous chemical and must be handled with appropriate

precautions. Key hazards include:

Flammability: It is a flammable liquid with a flash point of 51 °C.[6] Keep it away from heat,

sparks, and open flames.[4]

Corrosivity: It causes severe skin burns and eye damage.[4]

Toxicity: It is harmful if swallowed.[4]

Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety

goggles, a face shield, and a lab coat. All manipulations should be performed in a well-

ventilated chemical fume hood.

Troubleshooting Guide: Common Experimental
Issues
This section provides solutions to specific problems you may encounter during your

experiments.
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Q1: My reaction shows poor enantioselectivity (low ee% or d.r.). What are the most likely

causes and how can I improve the outcome?

This is the most common challenge in asymmetric synthesis. Low enantioselectivity indicates

that the energy difference between the two diastereomeric transition states is insufficient. Here

are the key factors to investigate:

Potential Cause 1: Suboptimal Reaction Temperature.

Why it happens: The selectivity of most asymmetric reactions is temperature-dependent.

Higher temperatures provide more thermal energy, which can overcome the small energy

barrier between the desired and undesired transition states, leading to a loss of selectivity.

Solution: Lowering the reaction temperature is often the most effective strategy to enhance

enantioselectivity.[11] This increases the energy difference (ΔΔG‡) between the

competing transition states. We recommend screening a range of temperatures (e.g., 25

°C, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.

Potential Cause 2: Inappropriate Solvent.

Why it happens: The solvent can significantly influence the conformation and stability of

the transition state assembly.[12] Solvent polarity, viscosity, and coordinating ability can

alter the delicate non-bonded interactions that dictate stereochemical outcomes.

Solution: Conduct a solvent screen. Test a range of solvents with varying properties, from

non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane) and

sometimes polar protic (e.g., ethanol), if compatible with your reagents.

Potential Cause 3: Racemization of the Product.

Why it happens: The desired chiral product may be susceptible to racemization under the

reaction conditions or, more commonly, during work-up and purification.[12] This can occur

if the newly formed stereocenter has an acidic proton and is exposed to harsh acidic or

basic conditions, or prolonged heating.

Solution: Ensure your work-up and purification protocols are as mild as possible. Use

buffered aqueous solutions for washes, avoid strong acids or bases unless necessary, and
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minimize exposure to high temperatures during solvent evaporation or chromatography.

Potential Cause 4: Impurities in Reagents or Solvents.

Why it happens: Impurities, particularly water, can interfere with the catalytic cycle or react

with reagents, leading to side reactions and reduced selectivity.[12] The enantiomeric

purity of your starting (S)-2-Aminooctane itself is also critical; verify its specification

(typically ≥99.0% ee).[6]

Solution: Use anhydrous solvents and high-purity reagents. If using metal catalysts,

ensure they are not poisoned. Always use (S)-2-Aminooctane from a reputable supplier

and check the certificate of analysis.
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Caption: Troubleshooting decision tree for low enantioselectivity.
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Q2: The reaction yield is very low or the reaction has stalled completely. What should I

investigate?

Potential Cause 1: Catalyst Inactivation or Poisoning.

Why it happens: This is common in metal-catalyzed reactions (e.g., reductive aminations

using a transition metal catalyst). Impurities such as water, oxygen, or sulfur-containing

compounds can act as catalyst poisons, binding to the metal center and halting the

catalytic cycle.

Solution: Ensure all reagents and solvents are rigorously dried and degassed. Perform the

reaction under a strictly inert atmosphere (Nitrogen or Argon). Purify starting materials if

they are suspected to contain coordinating impurities.

Potential Cause 2: Poor Imine Formation (for Reductive Aminations).

Why it happens: The initial condensation between the ketone/aldehyde and (S)-2-
Aminooctane to form the imine is a reversible equilibrium reaction. If water is not

removed, the equilibrium may not favor imine formation, leading to a stalled reaction.

Solution: Use a dehydrating agent (e.g., molecular sieves, MgSO₄) or a Dean-Stark

apparatus to remove the water formed during the condensation step. In some cases, pre-

forming the imine before adding the reducing agent or catalyst can significantly improve

yields.

Potential Cause 3: Steric Hindrance.

Why it happens: A mismatch between the steric bulk of the substrate and the chiral

auxiliary can prevent effective binding or reaction.[12] If the substrate is excessively bulky

near the reaction center, it may clash with the octyl chain of the amine, slowing or

preventing the reaction.

Solution: If possible, consider redesigning the substrate to reduce steric bulk. Alternatively,

a different chiral amine with a smaller steric profile may be necessary for that specific

substrate.
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Exemplary Protocol: Diastereoselective Reductive
Amination of a Ketone
This protocol provides a general workflow for the synthesis of a chiral secondary amine using

(S)-2-Aminooctane as a chiral auxiliary.

Objective: To synthesize (S,S)-N-(octan-2-yl)-1-phenylethan-1-amine with high

diastereoselectivity from acetophenone.

Step 1: Imine Formation

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

acetophenone (1.0 eq), (S)-2-Aminooctane (1.1 eq), and toluene (approx. 0.5 M).

Add activated 4Å molecular sieves (approx. 1 g per 10 mmol of ketone) to the flask to act as

a dehydrating agent.

Heat the mixture to reflux under an inert atmosphere (N₂) for 4-6 hours.

Monitor the reaction by TLC or GC-MS to confirm the consumption of the ketone and

formation of the corresponding N-imine.

Once complete, cool the reaction mixture to room temperature and filter to remove the

molecular sieves. Rinse the sieves with a small amount of dry toluene.

Concentrate the filtrate under reduced pressure to obtain the crude chiral imine. It is often

used directly in the next step without further purification.

Step 2: Diastereoselective Reduction

Dissolve the crude imine in an anhydrous solvent (e.g., THF or Methanol) in a flask under an

inert atmosphere.

Cool the solution to the desired temperature (start with 0 °C or -20 °C for improved

selectivity).
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Slowly add the reducing agent. Sodium borohydride (NaBH₄) (1.5 eq) is a common choice.

For less reactive imines, stronger reducing agents may be required.

Stir the reaction at the cooled temperature for 2-4 hours, monitoring progress by TLC or GC.

Once the imine is consumed, carefully quench the reaction by the slow addition of water or a

saturated NH₄Cl solution at 0 °C.

Step 3: Work-up and Analysis

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane)

three times.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy

or chiral HPLC/GC analysis.
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Caption: General workflow for reaction optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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